molecular formula C37H57N3O7S B1668150 5-(N-(3-Ethylsulfonyl-2-(1-naphthylmethyl)propionyl)norleucyl)amino-5-cyclohexyl-1-morpholino-2,3-pentanediol CAS No. 120716-81-6

5-(N-(3-Ethylsulfonyl-2-(1-naphthylmethyl)propionyl)norleucyl)amino-5-cyclohexyl-1-morpholino-2,3-pentanediol

Cat. No. B1668150
M. Wt: 687.9 g/mol
InChI Key: KWZQSSZGRAYHPC-JVYWTFSOSA-N
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Description

BW 175 is a bioactive chemical.

Scientific Research Applications

Renin Inhibition

A key application of this compound is in the realm of renin inhibition. It has been synthesized as part of a series of potent renin inhibitors, designed as transition-state inhibitors containing a dihydroxyethylene isostere. Specifically, it has been found to be a highly potent renin inhibitor with an IC50 of 3.3 nM against human renin, indicating its efficacy in this role. Notably, this compound shows specificity for renin, with poor inhibition of other enzymes like cathepsin D and pepsin. It also demonstrated oral bioavailability in rats, suggesting potential for oral administration (Atsuumi et al., 1994).

Synthesis and Molecular Modeling

The synthesis of this compound involves advanced chemical techniques. One method of synthesis starts from 3-cyclohexyl-L-alanine, leading to stereospecific synthesis of the dihydroxyethylene isostere, a crucial component of non-peptidic, orally active, low-molecular-weight renin inhibitors. Molecular modeling studies have been conducted to understand the interaction between renin and this inhibitor, providing insights into its mechanism of action and potential applications in drug design (Atsuumi et al., 1994).

Potential Antimycobacterial Agents

In a different context, derivatives of this compound have been explored for their antimycobacterial properties. Specifically, certain synthesized compounds showed promising in vitro activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis and multi-drug resistant strains (Balamurugan et al., 2009).

properties

CAS RN

120716-81-6

Product Name

5-(N-(3-Ethylsulfonyl-2-(1-naphthylmethyl)propionyl)norleucyl)amino-5-cyclohexyl-1-morpholino-2,3-pentanediol

Molecular Formula

C37H57N3O7S

Molecular Weight

687.9 g/mol

IUPAC Name

(2S)-N-(1-cyclohexyl-3,4-dihydroxy-5-morpholin-4-ylpentyl)-2-[[2-(ethylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]hexanamide

InChI

InChI=1S/C37H57N3O7S/c1-3-5-18-32(38-36(43)30(26-48(45,46)4-2)23-29-16-11-15-27-12-9-10-17-31(27)29)37(44)39-33(28-13-7-6-8-14-28)24-34(41)35(42)25-40-19-21-47-22-20-40/h9-12,15-17,28,30,32-35,41-42H,3-8,13-14,18-26H2,1-2H3,(H,38,43)(H,39,44)/t30?,32-,33?,34?,35?/m0/s1

InChI Key

KWZQSSZGRAYHPC-JVYWTFSOSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)NC(CC(C(CN1CCOCC1)O)O)C2CCCCC2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)CS(=O)(=O)CC

SMILES

CCCCC(C(=O)NC(CC(C(CN1CCOCC1)O)O)C2CCCCC2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)CS(=O)(=O)CC

Canonical SMILES

CCCCC(C(=O)NC(CC(C(CN1CCOCC1)O)O)C2CCCCC2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)CS(=O)(=O)CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-(N-(3-ethylsulfonyl-2-(1-naphthylmethyl)propionyl)norleucyl)amino-5-cyclohexyl-1-morpholino-2,3-pentanediol
BW 175
BW-175

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(N-(3-Ethylsulfonyl-2-(1-naphthylmethyl)propionyl)norleucyl)amino-5-cyclohexyl-1-morpholino-2,3-pentanediol
Reactant of Route 2
Reactant of Route 2
5-(N-(3-Ethylsulfonyl-2-(1-naphthylmethyl)propionyl)norleucyl)amino-5-cyclohexyl-1-morpholino-2,3-pentanediol
Reactant of Route 3
Reactant of Route 3
5-(N-(3-Ethylsulfonyl-2-(1-naphthylmethyl)propionyl)norleucyl)amino-5-cyclohexyl-1-morpholino-2,3-pentanediol
Reactant of Route 4
Reactant of Route 4
5-(N-(3-Ethylsulfonyl-2-(1-naphthylmethyl)propionyl)norleucyl)amino-5-cyclohexyl-1-morpholino-2,3-pentanediol
Reactant of Route 5
5-(N-(3-Ethylsulfonyl-2-(1-naphthylmethyl)propionyl)norleucyl)amino-5-cyclohexyl-1-morpholino-2,3-pentanediol
Reactant of Route 6
5-(N-(3-Ethylsulfonyl-2-(1-naphthylmethyl)propionyl)norleucyl)amino-5-cyclohexyl-1-morpholino-2,3-pentanediol

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